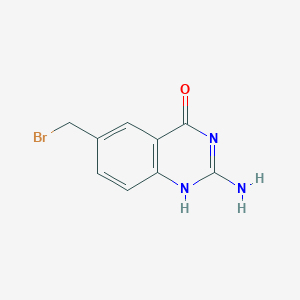
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two carboxylic acid groups and two chlorine atoms attached to the thiophene ring, making it a dichlorinated derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the reaction of 4,5-dichlorothiophene with chloroacetic acid under basic conditions to introduce the carboxymethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Thiophene derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of carboxylic acid groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in having multiple carboxymethoxy groups but differs in the aromatic ring structure.
3-(Carboxymethoxy)-naphthalen-2-yloxy)-acetic acid: Similar in having a carboxymethoxy group but differs in the core aromatic structure.
Uniqueness
3-(Carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid is unique due to the presence of both chlorine atoms and carboxymethoxy groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-(carboxymethoxy)-4,5-dichlorothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O5S/c8-3-4(14-1-2(10)11)5(7(12)13)15-6(3)9/h1H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDSIODQJGKSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC1=C(SC(=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B7904282.png)
![5-[1-(4-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7904287.png)


![2-Bromo-1-[4-hydroxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B7904332.png)

![2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B7904341.png)
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride](/img/structure/B7904355.png)
![2-(Methylthio)oxazolo[5,4-b]pyridine](/img/structure/B7904356.png)


![2-Bromobenzo[d]thiazol-5-amine](/img/structure/B7904374.png)

